4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride
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Overview
Description
4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol It is a bicyclic compound featuring an aminomethyl group and a hydroxyl group attached to the bicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride typically involves the following steps:
Formation of the bicyclo[2.2.2]octane core: This can be achieved through Diels-Alder reactions or other cycloaddition reactions.
Introduction of the aminomethyl group: This step often involves the use of amination reactions, where an amine group is introduced to the bicyclo[2.2.2]octane core.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, where an alcohol group is formed on the bicyclo[2.2.2]octane core.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bicyclo[2.2.2]octane core provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octan-1-ol: A similar compound without the aminomethyl group.
4-Methylbicyclo[2.2.2]octan-1-ol: A derivative with a methyl group instead of an aminomethyl group.
Uniqueness
4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride is unique due to the presence of both an aminomethyl group and a hydroxyl group on the bicyclo[2.2.2]octane core. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications .
Properties
Molecular Formula |
C9H18ClNO |
---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
4-(aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c10-7-8-1-4-9(11,5-2-8)6-3-8;/h11H,1-7,10H2;1H |
InChI Key |
LACJQMVOSOFVIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)CN)O.Cl |
Origin of Product |
United States |
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